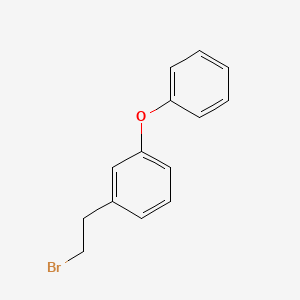

1-(2-Bromoethyl)-3-phenoxybenzene

Description

Importance of Aryl Bromoethyl Ethers in Synthetic Organic Chemistry

Aryl bromoethyl ethers, the chemical class to which 1-(2-bromoethyl)-3-phenoxybenzene belongs, are of considerable importance in synthetic organic chemistry. These compounds serve as valuable building blocks due to the dual reactivity they possess. The ether linkage is generally stable and is a common feature in many natural products and pharmaceuticals. numberanalytics.comteachy.ai The aryl group can be synthetically modified, while the bromoethyl moiety provides a reactive site for nucleophilic substitution reactions.

The utility of related structures, such as (2-bromoethyl)benzene (B7723623), as intermediates in the synthesis of complex molecules highlights the significance of the bromoethyl group. chemicalbook.comchemicalbook.com This functional group allows for the straightforward introduction of various substituents by reaction with a wide range of nucleophiles, enabling the construction of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This versatility makes aryl bromoethyl ethers key precursors for creating diverse libraries of compounds for screening in drug discovery and materials science. chemicalbook.com The stability and defined reactivity of these ethers make them indispensable tools for the modern organic chemist. chemicalbook.com

Conceptual Framework for Research on Brominated Phenoxybenzene Scaffolds

The conceptual framework for research involving brominated phenoxybenzene scaffolds, such as this compound, is built upon their potential as versatile synthetic intermediates. The phenoxybenzene core is a privileged structure found in numerous applications, while the bromine atom serves as a key functional handle for advanced molecular engineering.

The bromine atom on the aromatic ring, or in an alkyl side chain, is a crucial feature for a variety of powerful chemical transformations. It is an excellent leaving group in nucleophilic substitution reactions and a key reactant in numerous metal-catalyzed cross-coupling reactions. Modern synthetic methods, including the Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, frequently utilize aryl or alkyl bromides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. organic-chemistry.org For instance, copper-catalyzed cross-coupling reactions are a powerful method for forming aryl ether bonds from aryl bromides. organic-chemistry.org

The presence of both the phenoxybenzene backbone and the bromoethyl group within the same molecule allows for a programmed, stepwise synthesis of complex target molecules. A researcher can choose to first react the bromoethyl group and then perform a cross-coupling reaction on the aromatic ring, or vice versa, providing significant strategic flexibility in designing synthetic routes.

Historical Context of Related Bromoaryl Ether Chemistry

The chemistry of ethers has a rich history, with early synthesis methods dating back to the 16th century. numberanalytics.comyale.edu The development of synthetic routes to aryl ethers, however, presented a greater challenge. The Williamson ether synthesis, developed in the 1850s, involves the reaction of an alkoxide with a primary alkyl halide and became a cornerstone of ether synthesis. wikipedia.org While effective for many aliphatic ethers, its application to the synthesis of aryl ethers using unactivated aryl halides was often inefficient. wikipedia.org

A significant historical advancement was the Ullmann condensation, which allowed for the synthesis of diaryl ethers by reacting an aryl halide with a phenoxide, typically using copper as a catalyst. wikipedia.org This reaction was a critical step forward for creating the C-O bond central to phenoxybenzene structures.

The late 20th and early 21st centuries saw a revolution in this area with the advent of palladium- and copper-catalyzed cross-coupling reactions. organic-chemistry.org These modern methods offer milder reaction conditions, broader substrate scope, and higher yields for the synthesis of aryl ethers, including complex bromoaryl ethers. organic-chemistry.org These advancements have made compounds like this compound more accessible and have expanded their potential use as building blocks in the synthesis of pharmaceuticals and other functional organic materials. myskinrecipes.com

Physicochemical and Spectroscopic Data

The following tables provide key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 91627-20-2 | sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₃BrO | Calculated |

| Molecular Weight | 277.16 g/mol | sigmaaldrich.com |

| Boiling Point | ~330-350 °C | Predicted based on related structures |

| Density | ~1.3-1.4 g/mL | Predicted based on related structures |

| Appearance | Colorless to pale yellow liquid | Predicted |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ ~7.4-6.8 (m, 9H, Ar-H), 3.65 (t, 2H, -CH₂Br), 3.20 (t, 2H, Ar-CH₂-) |

| ¹³C NMR | δ ~158, 157, 140, 130, 129, 124, 122, 119, 118 (Ar-C), 38 (Ar-CH₂-), 32 (-CH₂Br) |

| IR (Infrared) | ν ~3050 (Ar C-H), 2950 (Aliphatic C-H), 1580, 1480 (C=C stretch), 1240 (Ar-O-Ar stretch), 690 (C-Br stretch) |

| Mass Spec (MS) | m/z 276/278 (M+, Br isotope pattern), 197 (M-Br), 183 (M-CH₂Br), 169 |

Disclaimer: The spectroscopic data in Table 2 are predicted values based on the analysis of similar chemical structures and have not been experimentally verified in the cited literature. They are provided for illustrative purposes. ekb.egresearchgate.netchemicalbook.com

Structure

3D Structure

Properties

CAS No. |

91627-20-2 |

|---|---|

Molecular Formula |

C14H13BrO |

Molecular Weight |

277.16 g/mol |

IUPAC Name |

1-(2-bromoethyl)-3-phenoxybenzene |

InChI |

InChI=1S/C14H13BrO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9-10H2 |

InChI Key |

AGZTWRYOPSZJII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCBr |

Origin of Product |

United States |

Synthetic Pathways to 1 2 Bromoethyl 3 Phenoxybenzene and Analogues

Direct Bromination Methods

Direct bromination encompasses reactions where a bromine atom is introduced into a precursor molecule, either by substituting a hydrogen atom on an alkyl side chain or by replacing a hydroxyl group. The choice of method is critical as it determines the position of the bromine atom on the ethyl side chain of the phenoxybenzene core structure.

Free Radical Bromination Approaches for Side Chain Halogenation

Free radical bromination is a common strategy for halogenating the alkyl side chains of aromatic compounds. This process relies on the generation of a bromine radical, which then abstracts a hydrogen atom from the alkyl chain to form a resonance-stabilized benzylic radical. This intermediate then reacts with a bromine source to yield the final product. However, the high stability of the benzylic radical intermediate dictates the regioselectivity of this reaction, a crucial factor in the synthesis of 1-(2-Bromoethyl)-3-phenoxybenzene.

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a source of bromine in the presence of a radical initiator (like AIBN) or light, is a classic method for benzylic and allylic bromination. wikipedia.org NBS provides a low, constant concentration of molecular bromine, which is crucial for the radical chain reaction to proceed efficiently and selectively. wikipedia.org The reaction is typically conducted in a non-polar solvent such as carbon tetrachloride (CCl₄). wikipedia.org

The key aspect of this method is its high regioselectivity for the benzylic position—the carbon atom directly attached to the aromatic ring. This is due to the enhanced stability of the benzylic radical intermediate, which is stabilized by resonance with the benzene (B151609) ring. youtube.comoregonstate.edu Consequently, when the starting material is 1-ethyl-3-phenoxybenzene (B14430051), NBS bromination will preferentially occur at the benzylic carbon, yielding 1-(1-Bromoethyl)-3-phenoxybenzene, rather than the desired this compound isomer.

An analogous reaction is the bromination of m-(phenoxy)toluene using NBS and a radical initiator like azo-bis(isobutyronitrile) (AIBN). This reaction readily produces 1-(bromomethyl)-3-phenoxybenzene (B1329657) in high yield, demonstrating the strong preference for bromination at the benzylic position. chemicalbook.com

Table 1: Representative Wohl-Ziegler Bromination

| Starting Material | Reagents | Product | Yield | Reference |

|---|

This table illustrates the typical outcome of NBS bromination on an alkylbenzene, highlighting the benzylic selectivity.

Photochemical bromination involves the use of molecular bromine (Br₂) and light (typically UV) to initiate the free-radical halogenation process. Light provides the energy for the homolytic cleavage of the Br-Br bond, generating the bromine radicals that initiate the chain reaction. oregonstate.eduyoutube.com

Similar to the NBS system, this method is highly selective for the weakest C-H bond in the substrate. In an alkylbenzene like 1-ethyl-3-phenoxybenzene, the C-H bonds at the benzylic position are significantly weaker than those at the terminal methyl group due to the resonance stabilization of the resulting benzylic radical. oregonstate.edu Therefore, photochemical bromination of 1-ethyl-3-phenoxybenzene will also selectively produce 1-(1-Bromoethyl)-3-phenoxybenzene. While effective for introducing bromine at the benzylic position, this method is not suitable for synthesizing the 2-bromo isomer. nih.gov

Conversion of Hydroxyl Precursors to Bromides

A more direct and regioselective approach to synthesizing this compound involves the conversion of a corresponding alcohol precursor, specifically 2-(3-phenoxyphenyl)ethanol. In this strategy, the hydroxyl group at the desired position is replaced by a bromine atom. This avoids the regioselectivity issues inherent in free-radical side-chain halogenation.

Phosphorus tribromide (PBr₃) is a widely used and effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. commonorganicchemistry.combyjus.commasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism. The alcohol's oxygen atom first attacks the electrophilic phosphorus atom, displacing a bromide ion and forming a good leaving group. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside, resulting in an inversion of stereochemistry (if the carbon is chiral) and the formation of the C-Br bond. byjus.commasterorganicchemistry.comorgosolver.com

This method is highly suitable for synthesizing this compound from 2-(3-phenoxyphenyl)ethanol, as the primary alcohol precursor readily undergoes Sₙ2 substitution without the risk of carbocation rearrangements that can occur with other methods. byjus.commasterorganicchemistry.com The yields for such conversions are typically high. byjus.com

Table 2: PBr₃ Mediated Bromination of Alcohols

| Substrate Type | Reagent | Mechanism | Key Features | Reference |

|---|

The Appel reaction provides a mild and versatile method for converting alcohols to alkyl bromides using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.org This reaction is known for its high yields and tolerance of various functional groups, proceeding under neutral conditions. alfa-chemistry.com

The mechanism begins with the reaction of PPh₃ and CBr₄ to form a phosphonium (B103445) salt. The alcohol then attacks the phosphorus atom, and after a series of steps, an Sₙ2 displacement of the resulting triphenylphosphine oxide by a bromide ion occurs. wikipedia.orgorganic-chemistry.org The strong P=O double bond formed in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for the reaction. wikipedia.org

This method has been successfully applied to convert 2-phenylethyl alcohol into (2-bromoethyl)benzene (B7723623) with excellent yield. tcichemicals.com By analogy, the Appel reaction is an excellent choice for the conversion of 2-(3-phenoxyphenyl)ethanol to this compound, offering mild conditions and high efficiency.

Table 3: Appel Reaction for Bromination of 2-Phenethyl Alcohol

| Substrate | Reagents | Solvent | Product | Yield | Reference |

|---|

This table provides a specific example demonstrating the efficacy of the Appel reaction for converting a phenethyl alcohol to the corresponding bromoethylbenzene.

Strategies for Constructing the 3-Phenoxybenzene Moiety with a Bromoethyl Side Chain

The synthesis of this compound can be approached through several strategic disconnections. The key challenge lies in the efficient formation of the diaryl ether linkage and the subsequent or concurrent introduction of the bromoethyl functionality. The following sections explore established and effective methodologies for achieving this synthetic goal.

Ullmann Ether Synthesis for Aryl-Oxygen Bond Formation

The Ullmann condensation, a classic method for forming aryl-aryl or aryl-ether bonds, remains a cornerstone in the synthesis of diaryl ethers like the 3-phenoxybenzene core. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). In the context of synthesizing the target molecule, one could envision reacting a 3-substituted phenol with a bromo- or iodoarene.

A common approach involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. For instance, the synthesis of 1-bromo-3-phenoxybenzene (B129693) can be achieved by reacting phenol with 1,3-dibromobenzene (B47543) using sodium methylate as a base and cuprous bromide as a catalyst in a high-boiling solvent like 2-methoxyethyl ether (diglyme). prepchem.com The reaction proceeds at elevated temperatures, typically around 165°C, to afford the desired diaryl ether. prepchem.com

Modern advancements in the Ullmann ether synthesis have introduced the use of ligands to improve reaction efficiency and substrate scope. Ligands such as picolinic acid and 1H-imidazole-4-carboxylic acid have been shown to be effective in promoting the copper-catalyzed O-arylation of phenols, even with sterically hindered substrates. nih.gov These modified conditions often allow for milder reaction temperatures and tolerate a wider range of functional groups.

A plausible synthetic route to this compound using the Ullmann reaction could start from 3-(2-bromoethyl)phenol (B1605150) and bromobenzene, or alternatively, from 3-bromophenol (B21344) and (2-bromoethyl)benzene. However, the reactivity of the bromoethyl group under the often harsh Ullmann conditions needs to be considered, as it could lead to side reactions. A two-step process, where the diaryl ether is formed first, followed by the introduction of the bromoethyl chain, is often preferred. For example, a Ullmann coupling between 3-bromophenol and bromoethane (B45996) can form the phenoxybenzene framework. vulcanchem.com

Table 1: Examples of Ullmann Ether Synthesis Conditions

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenol, 1,3-Dibromobenzene | CuBr / NaOCH₃ | 2-Methoxyethyl ether | 165 | Not specified | prepchem.com |

| 4-Iodotoluene, Pyrazole | CuI / Ligand L27 | Not specified | Not specified | Not specified | nih.gov |

| 4-Iodotoluene, 1,2,4-Triazole | CuI / Ligand L13 | Not specified | Not specified | Not specified | nih.gov |

Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Oxygen Linkages

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering milder and more versatile alternatives to the classical Ullmann reaction. These methods are instrumental in the synthesis of complex aromatic compounds.

For the synthesis of the 3-phenoxybenzene skeleton, a Suzuki-Miyaura coupling could be employed. This involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. For instance, 3-phenoxyphenylboronic acid could be coupled with a suitable electrophile to introduce the bromoethyl group, or a boronic acid containing the bromoethyl side chain could be coupled with a phenoxy-substituted aryl halide. The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally good yields. google.com

Another powerful tool is the Buchwald-Hartwig amination, which can be adapted for C-O bond formation. This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol. This methodology could be applied to couple 3-(2-bromoethyl)phenol with an aryl halide or vice versa.

The Heck reaction, another palladium-catalyzed process, can be used to form carbon-carbon bonds by coupling an aryl halide with an alkene. One could envisage a scenario where a phenoxy-substituted aryl halide is coupled with vinyl bromide, followed by hydrobromination to yield the bromoethyl side chain.

Table 2: Overview of Potential Cross-Coupling Strategies

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Potential Intermediate | Reference |

| Suzuki-Miyaura | 3-Phenoxyphenylboronic acid | Electrophile with bromoethyl group | Pd catalyst, Base | This compound | google.com |

| Buchwald-Hartwig C-O Coupling | 3-(2-Bromoethyl)phenol | Aryl halide | Pd catalyst, Ligand, Base | This compound | organic-chemistry.org |

| Heck Reaction | Phenoxy-substituted aryl halide | Vinyl bromide | Pd catalyst, Base | 1-(2-Vinyl)-3-phenoxybenzene | nih.gov |

Functional Group Interconversions on Pre-formed Aromatic Systems

An alternative and often highly effective strategy involves the construction of the 3-phenoxybenzene core first, followed by the introduction or modification of a functional group to create the desired bromoethyl side chain. This approach avoids subjecting the sensitive bromoethyl group to harsh coupling conditions.

A common precursor for this strategy is 3-phenoxytoluene. The methyl group can be subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azo-bis(isobutyronitrile) (AIBN) to yield 1-(bromomethyl)-3-phenoxybenzene. chemicalbook.com This benzylic bromide can then undergo a variety of transformations. For example, it can be converted to the corresponding nitrile via reaction with a cyanide salt, followed by reduction and subsequent conversion of the resulting alcohol to the bromide.

Another versatile starting material is 3-phenoxybenzaldehyde. This can be subjected to a Wittig reaction with a suitable phosphorus ylide to introduce a vinyl group, which can then be hydrobrominated to give the target compound. Alternatively, the aldehyde can be reduced to the corresponding alcohol, 3-phenoxybenzyl alcohol, which can then be converted to the bromide.

A particularly relevant pathway starts with 3-phenoxyacetophenone. This ketone can be reduced to the corresponding alcohol, 1-(3-phenoxyphenyl)ethanol. Subsequent conversion of this secondary alcohol to the bromide can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). A patent describes the synthesis of 1-(3-phenoxyphenyl)ethanone from 3-bromoacetophenone and phenol in the presence of sodium methylate and cuprous bromide. google.com

Finally, a direct approach involves the reaction of a phenylalkene derivative with hydrogen bromide. google.com For instance, 3-phenoxystyrene could be hydrobrominated to yield this compound. The regioselectivity of the hydrobromination (Markovnikov vs. anti-Markovnikov) would need to be carefully controlled, often through the use of radical initiators for the anti-Markovnikov product.

Table 3: Functional Group Interconversion Pathways

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 3-Phenoxytoluene | NBS, AIBN | 1-(Bromomethyl)-3-phenoxybenzene | (via further steps) | chemicalbook.com |

| 3-Phenoxyacetophenone | Reducing agent (e.g., NaBH₄), then PBr₃/HBr | 1-(3-Phenoxyphenyl)ethanol | This compound | google.com |

| 3-Phenoxystyrene | HBr (with or without radical initiator) | - | This compound | google.com |

Chemical Transformations and Mechanistic Insights of 1 2 Bromoethyl 3 Phenoxybenzene

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The carbon atom bonded to the bromine in 1-(2-bromoethyl)-3-phenoxybenzene is electrophilic due to the electronegativity of the bromine atom, making it a prime target for nucleophiles. These reactions typically proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism, where the nucleophile attacks the carbon atom, and the bromide ion is displaced in a single, concerted step.

A significant transformation of this compound is the extension of its carbon chain through reaction with carbon-based nucleophiles. The cyanide ion (:CN⁻) is a particularly effective nucleophile for this purpose, leading to the formation of a nitrile. chemrevise.org

The reaction is typically carried out by heating this compound under reflux with a solution of potassium or sodium cyanide in an ethanol-water mixture. chemguide.co.ukchemistrystudent.com The use of an ethanolic solvent is crucial to ensure the cyanide ion acts as a nucleophile; the presence of too much water can lead to the formation of alcohols as byproducts. chemguide.co.uk The S_N2 mechanism involves a backside attack by the cyanide ion on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. pearson.com The product of this reaction is 3-(3-phenoxyphenyl)propanenitrile. This reaction is valuable in organic synthesis as it increases the carbon chain length by one. chemrevise.orgyoutube.com

Table 1: Alkylation with Cyanide Nucleophile

| Reactant | Reagent/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | KCN or NaCN, Ethanol (B145695)/Water, Heat (reflux) chemguide.co.ukchemistrystudent.com | 3-(3-Phenoxyphenyl)propanenitrile | S_N2 Nucleophilic Substitution |

Nitrogen-containing compounds, such as ammonia (B1221849) and primary or secondary amines, are effective nucleophiles that can react with this compound to form various substituted amines. researchgate.net These amination reactions are fundamental in the synthesis of more complex molecules, including many with pharmacological significance. rsc.orgresearchgate.net

The reaction involves the displacement of the bromide ion by the nitrogen nucleophile. For instance, reacting this compound with a primary amine (R-NH₂) would yield a secondary amine, N-alkyl-2-(3-phenoxyphenyl)ethylamine. The reaction conditions often involve heating the reactants, sometimes in the presence of a base to neutralize the hydrogen bromide formed. Over-alkylation can be a challenge, particularly when using ammonia, as the resulting primary amine can react further with the starting alkyl halide. researchgate.net

Table 2: Amination with Nitrogen Nucleophiles

| Reactant | Nucleophile Example | Product Example | Reaction Type |

|---|---|---|---|

| This compound | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-2-(3-phenoxyphenyl)ethylamine | S_N2 Nucleophilic Substitution |

| This compound | Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-2-(3-phenoxyphenyl)ethylamine | S_N2 Nucleophilic Substitution |

Oxygen nucleophiles, such as hydroxide (B78521) (OH⁻) or alkoxide (RO⁻) ions, and sulfur nucleophiles, like hydrosulfide (B80085) (SH⁻) or thiolate (RS⁻) ions, also react with this compound. These reactions can lead to the formation of alcohols/ethers and thiols/thioethers, respectively.

However, these nucleophiles are also basic, meaning they can abstract a proton. This creates a competition between the S_N2 substitution pathway and the E2 (bimolecular elimination) pathway. libretexts.org Strong, sterically unhindered bases/nucleophiles like methoxide (B1231860) or ethoxide can yield a mixture of substitution and elimination products. libretexts.org Sulfur nucleophiles are generally considered better nucleophiles than their oxygen counterparts and can favor substitution. The choice of solvent and temperature can be optimized to favor one pathway over the other.

Elimination Reactions to Form Unsaturated Derivatives

When this compound is treated with a strong, non-nucleophilic base, it can undergo an elimination reaction to form an alkene. This process is a key method for introducing unsaturation into the molecule.

The primary elimination pathway for a primary alkyl halide like this compound is the E2 mechanism. libretexts.org This is a concerted, one-step reaction where the base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously, the C-Br bond breaks and a double bond forms. ksu.edu.sa The rate of this bimolecular reaction depends on the concentration of both the substrate and the base. youtube.com

For an E2 reaction to occur efficiently, the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. ksu.edu.saaskthenerd.com This stereochemical requirement ensures proper orbital overlap for the formation of the new π-bond in the transition state. ksu.edu.sa Treatment with a strong, bulky base such as potassium tert-butoxide (t-BuOK) is typically used to favor the E2 pathway over the competing S_N2 reaction. libretexts.orgutdallas.edu The product of this elimination is 1-ethenyl-3-phenoxybenzene, also known as 3-phenoxystyrene.

In this specific case, there is only one type of β-hydrogen, so only one alkene product can be formed. Therefore, regioselectivity rules like Zaitsev's (favoring the more substituted alkene) or Hofmann's (favoring the less substituted alkene with bulky bases) are not applicable for determining the product structure, but the choice of a bulky base is still critical to promote elimination over substitution. libretexts.orgutdallas.edu

Table 3: Elimination Reaction for Olefin Formation

| Reactant | Reagent/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Potassium tert-butoxide (t-BuOK), Heat libretexts.orgutdallas.edu | 1-Ethenyl-3-phenoxybenzene | E2 Elimination |

The product of the elimination reaction, 3-phenoxystyrene, is a terminal alkene. In certain synthetic contexts, it may be desirable to isomerize this terminal alkene to a more thermodynamically stable internal alkene. While specific studies on the isomerization of 3-phenoxystyrene are not prevalent, general strategies for alkene isomerization are well-established.

These transformations typically require a catalyst. Transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium, are effective for migrating double bonds. The mechanism often involves the formation of a metal-hydride species which adds to the alkene and is then eliminated to form the isomerized product. The specific catalyst and reaction conditions can be tuned to control the position of the double bond in the final product. Another approach involves acid or base catalysis, although these methods can sometimes lead to mixtures of products or polymerization, especially with styrenic systems.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Atom

The aryl bromide moiety in this compound is a key functional group for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. The electron-rich nature of the phenoxy group at the meta-position influences the reactivity of the C-Br bond, making it a suitable substrate for various palladium-catalyzed transformations.

Application in Suzuki, Sonogashira, and Heck Couplings

While specific literature detailing the use of this compound in these named reactions is not extensive, its structure as an aryl bromide makes it a prime candidate for such couplings. These palladium-catalyzed reactions are fundamental in modern organic synthesis for creating complex molecular architectures.

The Suzuki-Miyaura coupling joins the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. For this compound, this reaction would lead to the formation of a biaryl linkage at the C1 position. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. nih.govrsc.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govrsc.org The resulting arylalkyne is a valuable building block in materials science and pharmaceuticals. The generally accepted mechanism involves separate palladium and copper cycles, where the key steps are the formation of a copper(I) acetylide and its subsequent transmetalation to the palladium center. nih.gov

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.govlumenlearning.com This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. nih.gov The reaction proceeds with high trans selectivity. The mechanism begins with the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent beta-hydride elimination to release the product. nih.gov

Below is a table summarizing typical conditions for these reactions as applied to generic aryl bromides, which would be applicable to this compound.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, piperidine, DIPA | THF, DMF |

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile |

Investigation of Emerging Catalytic Systems (e.g., Ni-Catalyzed Amination)

Beyond palladium, nickel-based catalytic systems have emerged as a cost-effective and highly reactive alternative for cross-coupling reactions, particularly for C-N bond formation (amination). scite.ai Nickel catalysts are especially effective in coupling aryl halides, including bromides, with a wide range of primary and secondary amines. figshare.combohrium.com These reactions provide a direct route to valuable aniline (B41778) derivatives.

The amination of this compound using a nickel catalyst would install an amino group at the C1 position. Modern nickel catalysis often employs air-stable Ni(II) precatalysts that are reduced in situ to the active Ni(0) species. The reactions are typically tolerant of various functional groups. psu.edu The catalytic cycle is proposed to involve the oxidative addition of the aryl bromide to a Ni(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to form the C-N bond. figshare.com

| Catalyst System | Amine Scope | Typical Base | Typical Solvent | Key Features |

|---|---|---|---|---|

| NiCl₂(dme) / Ligand (e.g., SIPr·HCl) | Primary & Secondary Amines, Anilines | NaOtBu | 2-MeTHF, Toluene | Utilizes air-stable Ni(II) precatalyst. psu.edu |

| Ni(acac)₂ / Ligand (e.g., Phenanthroline) | Secondary Amines, Anilines | NaOtBu, K₃PO₄ | Toluene/DME | Silane-promoted, cost-effective system. scite.ai |

| [Ni(⁴-tBu-stb)₃] | Primary & Secondary Amines | NaOtBu, Zn (reductant) | Dioxane | "Naked nickel" catalyst, no exogenous ligands required. bohrium.com |

Free Radical Mediated Transformations

The structure of this compound presents two primary sites for free radical reactivity: the alkyl-bromide bond and the phenoxy ether linkage.

Transformations at the bromoethyl group can be initiated via atom transfer radical (ATR) processes. Modern methods, such as photoredox catalysis, can generate an alkyl radical from the relatively stable C-Br bond under mild conditions. scite.ai This radical can then participate in various reactions. For instance, an Atom Transfer Radical Addition (ATRA) could occur if the reaction is performed in the presence of an alkene. rsc.org Alternatively, intramolecular radical cyclization could be envisioned if a suitable radical acceptor were present elsewhere in the molecule, although this is not inherent to the starting structure. Boryl radicals have also been shown to mediate halogen atom transfer from alkyl bromides to generate radicals for subsequent hydroalkylation reactions. nih.gov

The phenoxy moiety offers a different avenue for radical chemistry. Studies on diphenyl ethers have shown that photochemical irradiation can induce homolytic cleavage of the ether C-O bond. nih.gov This process generates a phenoxy radical and a phenyl radical as a geminate radical pair. For this compound, irradiation would likely lead to the formation of a phenoxy radical and a 3-(2-bromoethyl)phenyl radical. This radical pair can either recombine intramolecularly to form substituted phenylphenols or escape the solvent cage and abstract hydrogen atoms from the solvent to yield phenol (B47542) and 1-(2-bromoethyl)benzene. nih.gov

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on this compound itself are scarce. However, significant insights can be drawn from research on structurally similar compounds. A key study on the kinetics of the halogen-lithium exchange and subsequent cyclization of 1-bromo-2-(2-bromoethyl)benzene (B87193) provides a valuable model.

In this study, treatment of the bromoethylarene with n-butyllithium generates a transient aryllithium intermediate. The fate of this intermediate is highly dependent on the solvent and electronic factors. In a THF/hexane mixture, the aryllithium derived from a dimethoxy-substituted analogue undergoes instantaneous intramolecular cyclization. However, the unsubstituted 1-lithio-2-(2-bromoethyl)-benzene intermediate is stable for over an hour at -95 to -100 °C in either THF/hexane or diethyl ether/hexane. This suggests that the phenoxy group in this compound would also influence the stability and reaction kinetics of its corresponding lithiated intermediate. The study highlights that substituent effects and the aggregation state of the organometallic species play a crucial role in determining the reaction pathway and kinetics.

| Compound Analogue | Solvent | Temperature (°C) | Observation/Kinetic Outcome | Reference |

|---|---|---|---|---|

| 1-bromo-2-(2-bromoethyl)benzene | THF/hexane or Et₂O/hexane | -100 to -95 | Aryllithium intermediate is stable for >1 hour. | |

| 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene | Et₂O/hexane | -100 to -95 | Aryllithium intermediate is stable for >1 hour. | |

| 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene | THF/hexane | -100 to -95 | Instantaneous intramolecular cyclization. |

Advanced Mechanistic Studies and Reaction Pathway Elucidation

Understanding the precise mechanisms, intermediates, and transition states involved in the reactions of this compound is essential for controlling its chemical transformations.

Identification of Intermediates and Transition States

The identification of reactive intermediates is central to elucidating reaction pathways. For the metal-catalyzed cross-coupling reactions mentioned in section 3.3, the mechanisms proceed through well-established organometallic intermediates. In palladium-catalyzed cycles, key species include the Pd(II)-aryl halide oxidative addition complex, the Pd(II)-transmetalation intermediate, and the final organo-Pd(II) complex that undergoes reductive elimination. libretexts.org Similarly, Ni-catalyzed amination cycles through Ni(0) and Ni(II) intermediates. figshare.com

In the context of organolithium chemistry, the work on 1-bromo-2-(2-bromoethyl)benzene provides direct evidence for the formation of a functionalized aryllithium intermediate. This intermediate was identified by trapping it with various electrophiles before it could undergo cyclization, demonstrating its finite lifetime and stability under specific conditions. The transition state for the subsequent intramolecular cyclization is influenced by solvent coordination, which can either stabilize or destabilize it relative to the ground state intermediate, thereby affecting the reaction rate.

For the free radical pathways, the key intermediates are the carbon-centered radicals formed at the ethyl chain or the aryl ring. In the photochemical cleavage of the phenoxy group, a singlet-state radical pair is the primary intermediate, which dictates the distribution between intramolecular rearrangement products and solvent-trapped diffusion products. nih.gov

Role of Solvents and Catalysts in Reaction Selectivity

The chemical behavior of this compound is significantly influenced by the choice of solvents and catalysts. These factors play a crucial role in directing the reaction pathway, particularly in determining the selectivity between competing reactions such as nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and intramolecular cyclization. The strategic selection of reaction conditions is paramount for achieving desired product outcomes with high efficiency and specificity.

Solvent Effects on Nucleophilic Substitution and Elimination

The solvent environment is a key determinant in the competition between nucleophilic substitution and elimination reactions of this compound. The polarity of the solvent, and its ability to act as a proton donor (protic) or not (aprotic), can stabilize or destabilize transition states and intermediates, thereby favoring one pathway over another.

Polar Protic Solvents: Solvents such as water, alcohols (e.g., ethanol, methanol), and carboxylic acids possess a hydrogen atom attached to an electronegative atom, making them capable of hydrogen bonding. scispace.comnih.gov In the context of reactions involving this compound, polar protic solvents can influence the reaction mechanism in several ways:

Favoring SN1 Reactions: These solvents are effective at solvating both cations and anions. nih.gov This property stabilizes the carbocation intermediate that is formed in the rate-determining step of an SN1 reaction, thus lowering the activation energy and increasing the reaction rate. nih.gov

Hindering SN2 Reactions: By forming strong hydrogen bonds with the nucleophile, polar protic solvents create a "solvent cage" around it. This solvation shell increases the steric hindrance and reduces the nucleophilicity of the attacking species, thereby slowing down the rate of SN2 reactions. scispace.com

Promoting Elimination: Elimination reactions, particularly E1 which also proceeds through a carbocation intermediate, are favored in polar protic solvents. Furthermore, by solvating and stabilizing the leaving group, these solvents facilitate its departure. In reactions with a strong base, the use of a less polar solvent like pure ethanol tends to favor elimination over substitution, which is often favored in the presence of water.

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have significant dipole moments but lack acidic protons. Their characteristics influence reaction selectivity as follows:

Favoring SN2 Reactions: Polar aprotic solvents are less effective at solvating anions compared to polar protic solvents. scispace.com This leaves the nucleophile relatively "bare" and more reactive, thus accelerating the rate of SN2 reactions. For secondary halides, using a polar aprotic solvent can be a strategy to favor substitution, although with strongly basic nucleophiles, elimination may still be a significant competing pathway.

The following table summarizes the general effects of solvent type on the reaction pathways of alkyl halides like this compound.

| Solvent Type | Effect on SN1 | Effect on SN2 | Effect on E1 | Effect on E2 |

| Polar Protic | Favored | Hindered | Favored | Competes |

| Polar Aprotic | Disfavored | Favored | Disfavored | Favored |

| Non-Polar | Disfavored | Disfavored | Disfavored | Favored |

Catalysis in the Transformations of this compound

Catalysts are instrumental in activating this compound towards specific transformations, most notably in intramolecular Friedel-Crafts cyclization to form dibenzopyran structures.

Lewis Acid Catalysis in Intramolecular Friedel-Crafts Cyclization:

The intramolecular Friedel-Crafts alkylation of this compound is a key reaction for the synthesis of the 6H-dibenzo[b,d]pyran ring system. This reaction typically requires a Lewis acid catalyst to activate the bromoethyl group, facilitating the electrophilic attack on the phenoxy-substituted aromatic ring.

Research has shown that various Lewis acids can catalyze this type of cyclization. For instance, indium(III) salts have been found to be particularly effective and mild catalysts for the intramolecular Friedel-Crafts reaction of allylic and alkyl bromides. nih.gov In a general study, it was demonstrated that InCl₃ (10 mol%) in dichloromethane (B109758) at room temperature could efficiently catalyze the cyclization of related substrates. nih.gov The use of molecular sieves was found to be crucial to prevent substrate decomposition by scavenging the acid generated. nih.gov While specific data for this compound is not detailed in this particular study, the principles can be extended. The efficiency of the cyclization is dependent on the catalyst loading and the nature of the aromatic ring. nih.gov Other Lewis acids such as AlCl₃, SnCl₄, and BF₃·OEt₂ are also commonly employed for Friedel-Crafts reactions, with their strength and the reaction conditions influencing the yield and selectivity. masterorganicchemistry.com The formation of 6-membered rings, as would be the case for the cyclization of this compound, is generally favored in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com

The table below illustrates the general conditions and catalysts used in intramolecular Friedel-Crafts reactions of similar substrates.

| Catalyst | Solvent | Temperature | Yield | Reference |

| InCl₃ (10 mol%) | Dichloromethane | Room Temp. | High | nih.gov |

| AlCl₃ | Various | Variable | Good | masterorganicchemistry.com |

| PPA | - | High | Good | masterorganicchemistry.com |

PPA: Polyphosphoric acid

Phase-Transfer Catalysis:

For reactions involving a nucleophile that is soluble in an aqueous phase and the organic substrate this compound, which is soluble in an organic phase, phase-transfer catalysis (PTC) is a valuable technique. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. theaic.orgarkat-usa.org This method can significantly enhance reaction rates and yields for nucleophilic substitution reactions. For example, in the etherification of an alkyl halide with a phenoxide, the catalyst transports the phenoxide anion into the organic phase, where it is in a highly reactive, unsolvated state, leading to efficient formation of the ether product. theaic.org The choice of the catalyst, particularly the nature of its alkyl groups, influences its lipophilicity and thus its efficiency in the organic phase. arkat-usa.org

Synthetic Utility and Research Applications of 1 2 Bromoethyl 3 Phenoxybenzene

As a Key Intermediate in the Synthesis of Biologically Relevant Molecular Scaffolds

1-(2-Bromoethyl)-3-phenoxybenzene serves as a crucial building block in the creation of complex molecules with significant biological and industrial applications. Its unique structure, featuring a reactive bromoethyl group and a phenoxy moiety, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science.

Building Block for Pharmaceutical Agent Analogues (e.g., Fenoprofen scaffold)

The structural framework of this compound is integral to the synthesis of analogues of established pharmaceutical agents. A notable example is its utility in creating derivatives of Fenoprofen. nih.gov Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-(3-phenoxyphenyl)propanoic acid. nih.gov The 3-phenoxyphenyl group is a core component of Fenoprofen's structure, and this compound provides this essential scaffold. Researchers can utilize the bromoethyl group for further chemical reactions to introduce different functional groups, thereby generating a library of Fenoprofen analogues. These analogues are synthesized to explore structure-activity relationships, aiming to develop new drugs with improved efficacy, better safety profiles, or different pharmacokinetic properties. The synthesis of such analogues is a key strategy in drug discovery and development. nih.gov

Precursor to Agrochemicals and Specialty Chemicals

The versatile reactivity of this compound also extends to the agrochemical industry. The phenoxybenzene moiety is a common feature in various pesticides and herbicides. By modifying the bromoethyl group, chemists can introduce toxophoric groups or moieties that enhance the compound's uptake and translocation in target pests or weeds. This adaptability makes it a valuable precursor for developing new and effective crop protection agents. Furthermore, in the realm of specialty chemicals, its structure can be incorporated into molecules designed for specific applications, such as additives for polymers or components in sophisticated chemical formulations.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The presence of both an aromatic ring and a reactive alkyl halide in this compound makes it a suitable starting material for constructing more complex molecular architectures. Through various cyclization reactions, such as intramolecular Friedel-Crafts alkylation or by reacting it with other difunctional molecules, it is possible to build polycyclic and heterocyclic ring systems. These systems are often the core structures of medicinally important compounds and advanced materials. The ability to readily form new rings from this intermediate opens up pathways to novel chemical entities with unique three-dimensional shapes and functionalities.

Contributions to Materials Science Research

The application of this compound is not limited to the life sciences; it also plays a significant role in the development of new materials with advanced properties.

Monomer in Polymer Chemistry for Advanced Materials (e.g., Brominated Flame Retardants)

Organobromine compounds are widely used as brominated flame retardants (BFRs). wikipedia.org These compounds are added to polymers used in electronics, textiles, and furniture to reduce their flammability. wikipedia.orgnih.gov While specific data on the direct use of this compound as a monomer in large-scale commercial flame retardant production is not prevalent, its chemical structure is representative of the types of molecules used in this field. Brominated aromatic compounds can be incorporated into polymer chains either as reactive monomers or as additives. mst.dkresearchgate.net The bromine atoms act by inhibiting the combustion process in the gas phase. wikipedia.org The phenoxy group can enhance the thermal stability and compatibility of the flame retardant with the host polymer. Research in this area focuses on designing and synthesizing new brominated monomers that are effective at low concentrations and have minimal environmental impact. nih.govmiljodirektoratet.no

Precursor for Optoelectronic and Sensor Research Materials

The phenoxybenzene unit is a component of some organic molecules investigated for their optoelectronic properties. These materials can be designed to absorb and emit light at specific wavelengths, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The bromoethyl group of this compound provides a convenient handle to attach this chromophoric unit to other molecular components or to a polymer backbone. technochemical.com This allows for the systematic tuning of the electronic and optical properties of the final material. For instance, it can be used to synthesize molecules that exhibit fluorescence or phosphorescence, which are key phenomena for sensor applications. Changes in the emission properties upon interaction with a specific analyte can be used for detection and quantification.

Development of Advanced Synthetic Methodologies

The true value of a synthetic building block is often realized in its ability to participate in complex and elegant reaction sequences. For this compound, its bifunctional nature—an electrophilic bromoethyl chain and an aromatic core that can be further functionalized—makes it a candidate for the development of advanced synthetic methodologies aimed at creating molecular complexity in a controlled and efficient manner.

One-Pot Reactions and Cascade Processes

One-pot reactions and cascade processes are highly sought-after strategies in chemical synthesis as they reduce the number of workup and purification steps, saving time, reagents, and minimizing waste. While specific, documented one-pot or cascade reactions commencing directly with this compound are not extensively reported in current literature, its structure lends itself to theoretical applications in such processes.

A hypothetical one-pot reaction could involve the initial alkylation of a nucleophile with the bromoethyl group, followed by an in-situ transformation of the phenoxybenzene ring. For instance, a nucleophile could displace the bromide, and then a subsequent palladium-catalyzed cross-coupling reaction could be initiated at a different position on the aromatic ring, all within the same reaction vessel.

Cascade reactions, where the product of one reaction becomes the substrate for the next in a seamless sequence, could also be envisioned. A potential cascade could be initiated by the formation of a Grignard reagent from the bromoethyl moiety, which could then participate in an intramolecular cyclization or an intermolecular addition to an electrophile, triggering subsequent transformations. The development of such processes would be a significant step forward in the utility of this compound.

Asymmetric Synthesis Applications for Chiral Derivatives

The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. This compound, being an achiral molecule, can serve as a prochiral substrate for the synthesis of valuable chiral derivatives.

The application of this compound in asymmetric synthesis would likely involve the enantioselective transformation of the bromoethyl group or the aromatic core. For example, an asymmetric nucleophilic substitution of the bromide by a chiral catalyst or a chiral nucleophile could establish a stereocenter. Alternatively, the introduction of a substituent onto the aromatic ring via a chiral catalyst-controlled reaction could induce chirality.

The development of such asymmetric methodologies would significantly enhance the synthetic value of this compound, opening pathways to novel chiral molecules with potential biological activity. The data below illustrates potential, albeit currently theoretical, asymmetric transformations.

| Transformation Type | Chiral Catalyst/Reagent | Potential Chiral Product |

| Asymmetric Nucleophilic Substitution | Chiral Amine | (R/S)-N-substituted-1-(3-phenoxyphenyl)ethan-2-amine |

| Asymmetric Cross-Coupling | Chiral Phosphine Ligand/Pd | (R/S)-1-(2-Aryl-ethyl)-3-phenoxybenzene |

| Asymmetric C-H Functionalization | Chiral Ligand/Rh or Ir | Chiral Substituted Phenoxybenzene Derivative |

The successful implementation of these or similar asymmetric reactions would represent a significant advancement, allowing for the creation of a diverse library of chiral compounds derived from this compound for further investigation in various fields of chemical research.

Analytical Methodologies for Characterization and Reaction Monitoring in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-(2-Bromoethyl)-3-phenoxybenzene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR, the chemical shifts and coupling patterns of the protons are indicative of their chemical environment. For instance, the protons on the ethyl chain will exhibit distinct signals from those on the aromatic rings. The protons of the CH₂ group adjacent to the bromine atom are expected to be deshielded and appear at a lower field compared to the protons of the CH₂ group attached to the phenoxy-substituted benzene (B151609) ring. The aromatic protons will present complex splitting patterns in the aromatic region of the spectrum, which can be interpreted to confirm the 1,3-disubstitution pattern of the benzene ring. youtube.com

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the ethyl group and the aromatic rings, including the carbon attached to the bromine and the carbons of the ether linkage, are all diagnostic.

A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related compound, 1-bromo-2-(2-bromoethyl)benzene (B87193), is available for comparison. chemicalbook.com Similarly, ¹H NMR data for (2-Bromoethyl)benzene (B7723623) provides a reference for the signals of the bromoethyl group. chemicalbook.com The analysis of these related spectra aids in the assignment of the signals for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound. Electron ionization (EI) is a common technique used for this purpose.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the cleavage of the carbon-bromine bond and the ethyl chain. For example, the loss of a bromine radical would result in a significant fragment ion. The NIST WebBook provides mass spectral data for the related compound (2-Bromoethyl)benzene, which can serve as a reference for understanding the fragmentation of the bromoethyl moiety. nist.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 278/280 | Molecular ion peak with bromine isotope pattern |

| [M-Br]⁺ | 199 | Loss of bromine radical |

| [C₆H₅O]⁺ | 93 | Phenoxy fragment |

| [C₆H₄CH₂CH₂]⁺ | 104 | Bromoethylbenzene fragment (after rearrangement) |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound. These two techniques are often complementary. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Key characteristic absorption bands for this compound would include:

C-H stretching vibrations of the aromatic rings and the ethyl group.

C=C stretching vibrations within the aromatic rings.

C-O-C stretching vibrations of the ether linkage, which are typically strong and appear in the fingerprint region.

C-Br stretching vibration , which is usually found at lower wavenumbers.

Raman Spectroscopy:

Raman spectroscopy relies on the inelastic scattering of monochromatic light. scitepress.orgscielo.br While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about:

The symmetric breathing modes of the benzene rings. irdg.org

The C-C backbone of the ethyl chain.

The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, confirming the presence of all key functional groups. chemrxiv.org

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis in reaction monitoring.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. A UV detector would be suitable for detection, as the aromatic rings provide strong chromophores. This method can be used to determine the purity of a synthesized batch and to quantify the compound in reaction mixtures.

Gas Chromatography (GC):

Gas chromatography is another powerful technique for separating volatile compounds. Given the likely volatility of this compound, GC would be an appropriate method for purity analysis. A capillary column with a suitable stationary phase would be used to separate the compound from any impurities or starting materials. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification. The NIST WebBook lists gas chromatography as an available analytical method for the related compound (2-Bromoethyl)benzene. nist.gov

X-ray Diffraction for Crystalline Structure Elucidation of Derivatives

While this compound itself may be a liquid or a low-melting solid at room temperature, its derivatives can often be crystallized. For such crystalline derivatives, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1-(2-bromoethyl)-3-phenoxybenzene, by solving the Schrödinger equation. These calculations provide detailed information about the electronic structure and the nature of chemical bonds.

Recent advancements have enabled the application of methods like the quantum phase estimation (QPE) algorithm for full-configuration interaction calculations on complex molecules like benzene (B151609) and its derivatives, offering high accuracy. arxiv.orgrsc.orgarxiv.org For a molecule like this compound, Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-311+G(d,p) would be a common starting point for geometry optimization and electronic property calculations. nih.gov

Key parameters that would be derived from such calculations include:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure.

Electron Distribution: Analysis of the molecular electrostatic potential (MEP) map would reveal the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. For instance, the electronegative oxygen and bromine atoms would be surrounded by negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential. nih.gov

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into the hybridization of atomic orbitals, the nature of the bonding (e.g., sigma, pi bonds), and the extent of electron delocalization and hyperconjugative interactions within the molecule.

A hypothetical data table summarizing the results of a DFT calculation on this compound is presented below.

| Parameter | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

| C-Br Bond Length | 1.95 Å |

| C-O-C Bond Angle | 118° |

Predictive Modeling of Reactivity and Regioselectivity in Organic Transformations

Predictive modeling of reactivity for a molecule like this compound can be approached using both quantum mechanical descriptors and machine learning techniques. rsc.orgresearchgate.netrsc.org The presence of multiple reactive sites—the aromatic rings, the ether linkage, and the bromoethyl group—makes predicting the outcome of chemical reactions challenging.

The reactivity of the two aromatic rings towards electrophilic substitution would differ due to the electronic influence of the ether and bromoethyl substituents. The phenoxy group is generally ortho-, para-directing and activating, while the bromoethyl group is deactivating. Computational models can quantify these effects by calculating the Fukui functions or by modeling the transition states for electrophilic attack at different positions.

For nucleophilic substitution at the bromoethyl group, computational models can predict the reaction rate and the likelihood of elimination versus substitution pathways. The regioselectivity of reactions, such as where a nucleophile will attack, can be predicted by analyzing the local electrophilicity and nucleophilicity indices derived from conceptual DFT. rsc.orgnih.gov For instance, in reactions involving nucleophiles, the primary carbon bearing the bromine atom is the most probable site of attack.

Machine learning models, trained on large datasets of organic reactions, are also emerging as powerful tools for predicting reaction outcomes with high accuracy. acs.org Such models could be used to predict the major product of a reaction involving this compound with a given set of reagents and conditions.

A hypothetical table of predicted regioselectivity for an electrophilic aromatic substitution is shown below.

| Position of Substitution | Relative Activation Energy (kcal/mol) (Hypothetical) | Predicted Major Product |

| Ortho to phenoxy | 0 | Yes |

| Para to phenoxy | 0.5 | Yes |

| Meta to phenoxy | 5.2 | No |

| Ortho to bromoethyl | 4.8 | No |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The flexibility of the ether linkage and the ethyl chain in this compound allows it to adopt multiple conformations. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule and to understand its dynamic behavior in different environments. aps.orgresearchgate.net

MD simulations model the movement of atoms over time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms. For organic molecules like this compound, force fields such as OPLS or AMBER are commonly used. nih.gov

By simulating the molecule in a solvent, such as water or an organic solvent, MD can provide insights into:

Conformational Preferences: The simulations can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target.

Intermolecular Interactions: MD can reveal how the molecule interacts with solvent molecules or with other solute molecules. For example, it can show the formation of hydrogen bonds or van der Waals interactions.

Dynamical Properties: Properties such as the diffusion coefficient and rotational correlation times can be calculated from MD trajectories, providing a picture of the molecule's mobility.

The study of polymers containing similar phenyl ether structures has shown the importance of packing features and the aggregation tendencies of different parts of the molecules. nih.gov

A hypothetical table summarizing key findings from an MD simulation is provided below.

| Property | Result from MD Simulation (Hypothetical) |

| Most Stable Dihedral Angle (C-C-O-C) | 180° (anti-periplanar) |

| Rotational Barrier of Phenyl Group | 2.5 kcal/mol |

| Solvent Accessible Surface Area (SASA) | 350 Ų |

| Radial Distribution Function g(r) with Water | Peak at 2.8 Å (indicating hydrogen bonding with ether oxygen) |

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Exploration of Derivatives

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For a molecule like this compound, cheminformatics approaches are invaluable for exploring the structure-activity relationships (SAR) of its derivatives. mdpi.comresearchgate.netnih.gov

SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. mdpi.com By creating a library of virtual derivatives of this compound with different substituents on the aromatic rings or modifications to the linker, one can use computational methods to predict their properties.

The process typically involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors) are calculated for each derivative.

Model Building: A quantitative structure-activity relationship (QSAR) model is built using statistical methods or machine learning to correlate the calculated descriptors with a known biological activity (e.g., binding affinity to a receptor).

Virtual Screening: The QSAR model is then used to predict the activity of new, unsynthesized derivatives, allowing for the prioritization of compounds for synthesis and experimental testing.

For instance, studies on phenoxybenzamine-related compounds have shown that the nature and position of substituents on the phenoxy group significantly influence their biological activity. nih.gov Similarly, the halogenation of aromatic compounds is a key factor in their biological and environmental impact. researchgate.netnih.gov

A hypothetical SAR table for derivatives of this compound is presented below.

| Derivative | Modification | Predicted Activity (IC50, µM) (Hypothetical) |

| 1 | Parent Compound | 5.2 |

| 2 | 4'-Fluoro substitution | 2.8 |

| 3 | 4'-Nitro substitution | 8.1 |

| 4 | Replacement of Br with Cl | 6.5 |

| 5 | Shortening of ethyl chain to methyl | 10.3 |

Emerging Research Directions and Future Perspectives for 1 2 Bromoethyl 3 Phenoxybenzene

The chemical compound 1-(2-bromoethyl)-3-phenoxybenzene, with its distinct combination of a reactive bromoethyl group and a stable phenoxybenzene core, is positioned at the forefront of innovative chemical research. This article explores the emerging research directions and future perspectives for this versatile molecule, focusing on sustainable synthesis, advanced catalytic methods, and novel applications in chemical biology and materials science.

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Bromoethyl)-3-phenoxybenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of precursor molecules. A common approach is the use of brominating agents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media to introduce the bromoethyl group . Alternative methods include nucleophilic substitution reactions using alkyl halides. Key variables affecting yield:

- Temperature : Higher temperatures (80–100°C) improve reaction rates but may increase side products.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst : Lewis acids (e.g., AlCl₃) optimize electrophilic substitution.

Q. Table 1: Synthesis Methods Comparison

| Method | Yield (%) | Conditions | Source |

|---|---|---|---|

| Bromination with DBDMH | 72–78 | H₂SO₄, 90°C, 12h | |

| Nucleophilic Substitution | 65–70 | K₂CO₃, DMF, 80°C, 8h | |

| Grignard Alkylation | 55–60 | THF, 0°C, slow addition |

Contradictions : reports higher yields in acidic conditions, while suggests milder bases (e.g., K₂CO₃) reduce degradation.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic protons (δ 7.2–7.5 ppm) and bromoethyl CH₂ signals (δ 3.4–3.8 ppm). ¹³C NMR confirms CF₃ and Br environments .

- GC-MS : Electron ionization (70 eV) detects molecular ion peaks at m/z 291 (M⁺) and fragment ions (e.g., m/z 171 for phenoxy loss) .

- Elemental Analysis : Validates purity (>97% C, H, Br) .

Q. Table 2: Key Spectral Data

| Technique | Parameters | Observations |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | δ 3.6 (t, 2H, CH₂Br) |

| GC-MS | DB-5 column, 70 eV | M⁺ at m/z 291 |

| FT-IR | KBr pellet | 1120 cm⁻¹ (C-Br stretch) |

Q. How should this compound be stored to ensure stability?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats are mandatory. Use fume hoods for ventilation .

- Spill Management : Neutralize with sodium bicarbonate; collect residues in halogen-resistant containers .

- Waste Disposal : Incinerate at >1000°C with scrubbing for brominated byproducts .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitutions involving the bromoethyl group?

Methodological Answer: The bromoethyl group undergoes SN2 mechanisms due to its primary alkyl halide structure. Steric hindrance is minimal, favoring backside attack by nucleophiles (e.g., amines, thiols). highlights competing elimination (E2) pathways under basic conditions, forming alkenes.

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

Methodological Answer: It serves as a precursor for:

- Anticancer Agents : Coupling with pyrazole moieties () enhances cytotoxicity.

- Agrochemicals : Structural analogs (e.g., halfenprox) are insecticides targeting GABA receptors .

- Fluorinated Drugs : The trifluoromethyl group () improves metabolic stability.

Q. Table 3: Case Studies in Drug Synthesis

| Application | Target Molecule | Key Reaction Step | Source |

|---|---|---|---|

| Antiparasitic Agents | Praziquantel derivatives | Bromoethyl-aryl coupling | |

| Kinase Inhibitors | Imatinib analogs | Nucleophilic alkylation |

Q. What biological activities are associated with derivatives of this compound?

Methodological Answer:

Q. How can computational modeling predict reactivity and degradation pathways?

Methodological Answer:

Q. What analytical strategies identify degradation products under varying conditions?

Methodological Answer:

Q. Contradictions in Literature

- Synthetic Yields : reports higher yields in acidic conditions, while advocates for milder bases.

- Biological Activity : highlights anti-inflammatory effects, whereas notes potential neurotoxicity from impurities.

Data Sources : PubChem , CAS , ECHA , and peer-reviewed methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.